molecular formula C23H20ClN3O3 B2913966 4-chloro-2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 900003-77-2

4-chloro-2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2913966
CAS RN: 900003-77-2
M. Wt: 421.88
InChI Key: FTZPGFNNZGFBAR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and an oxazine ring . These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and pyrazole rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds . The oxazine ring is a heterocyclic ring containing one oxygen and one nitrogen atom .

Scientific Research Applications

Ring Transformation and Spiro Compound Synthesis

Research on compounds similar to "4-chloro-2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol" includes the study of ring transformation of 1,5-benzoxazepines into spirobenzoxazoles, which are of interest due to their unique structural properties and potential biological activities. For instance, Kurasawa et al. (1988) demonstrated the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines], indicating the versatility of such compounds in generating novel heterocyclic structures with possible pharmaceutical applications (Kurasawa et al., 1988).

Azoic Compounds and Heterocyclic Systems

The study of azoic compounds derived from similar structures has been explored by Nițu et al. (2008), focusing on the synthesis and properties of polycondensed heterocyclic systems. This research underscores the importance of substituents attached to phenolic rings in cyclization reactions, further contributing to the understanding of heterocyclic chemistry and its potential in developing novel compounds with significant properties (Nițu et al., 2008).

Molecular Docking and Quantum Chemical Calculations

The computational study and molecular docking of related compounds have been reported by Viji et al. (2020), providing insights into the molecular structure, spectroscopic data, and biological effects based on molecular docking predictions. Such studies are crucial for understanding the interaction between these compounds and biological targets, potentially leading to the development of new therapeutics (Viji et al., 2020).

Synthesis of Novel Heterocycles

The synthesis of novel heterocycles containing the benzofuran moiety, as reported by Abdelhamid et al. (2012), highlights the broad utility of these compounds in generating diverse heterocyclic structures. This research demonstrates the potential of such compounds in medicinal chemistry and drug design, reflecting the importance of structural diversity in the discovery of new pharmaceuticals (Abdelhamid et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in medicinal chemistry and can have various mechanisms of action, often involving binding to a specific protein or enzyme .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses in medicinal chemistry, as well as optimization of its synthesis . Additionally, more research could be done to fully understand its physical and chemical properties .

properties

IUPAC Name

4-chloro-2-(7-ethoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-2-29-21-5-3-4-16-19-13-18(17-12-15(24)6-7-20(17)28)26-27(19)23(30-22(16)21)14-8-10-25-11-9-14/h3-12,19,23,28H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZPGFNNZGFBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

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